molecular formula C8H14N2O5 B12099840 2-Amino-5-[(1-carboxyethyl)amino]-5-oxopentanoic acid

2-Amino-5-[(1-carboxyethyl)amino]-5-oxopentanoic acid

Cat. No.: B12099840
M. Wt: 218.21 g/mol
InChI Key: WQXXXVRAFAKQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GAMMA-L-GLU-D-ALA typically involves the condensation of L-glutamic acid and D-alanine. This reaction is facilitated by coupling agents such as carbodiimides, which promote the formation of peptide bonds . The reaction conditions often include a controlled pH environment and the presence of protecting groups to prevent side reactions .

Industrial Production Methods: Industrial production of GAMMA-L-GLU-D-ALA may involve enzymatic synthesis using purified enzymes such as Mur synthetases. These enzymes catalyze the formation of the dipeptide under mild conditions, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: GAMMA-L-GLU-D-ALA can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted dipeptides .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: GAMMA-L-GLU-D-ALA is unique due to its specific combination of L-glutamic acid and D-alanine, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of enzymes and receptors makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-amino-5-(1-carboxyethylamino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O5/c1-4(7(12)13)10-6(11)3-2-5(9)8(14)15/h4-5H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXXXVRAFAKQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-gamma-L-Glutamyl-D-alanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036301
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

210 - 211 °C
Record name N-gamma-L-Glutamyl-D-alanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036301
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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